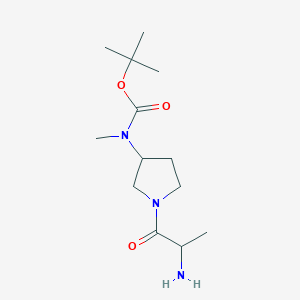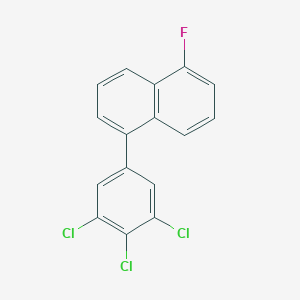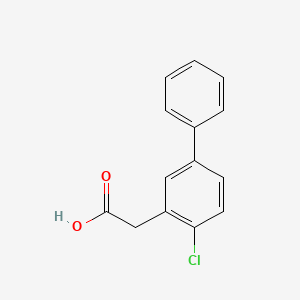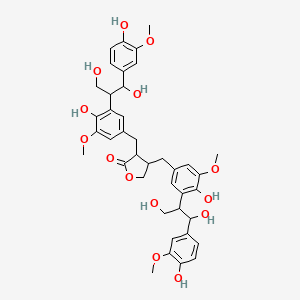
3-(Fluoromethyl)-3-methyl-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluoromethyl)-3-methyl-piperidine is an organic compound that features a piperidine ring substituted with a fluoromethyl group and a methyl group at the third position. This compound is of interest due to its unique chemical properties imparted by the presence of the fluorine atom, which can significantly alter the compound’s reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-3-methyl-piperidine typically involves the introduction of the fluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction where a suitable piperidine derivative is reacted with a fluoromethylating agent under controlled conditions. For example, the reaction of 3-methyl-piperidine with a fluoromethylating reagent like fluoromethyl iodide in the presence of a base can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalytic systems and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Fluoromethyl)-3-methyl-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the fluoromethyl group or reduction of other functional groups present in the molecule.
Substitution: The fluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Fluoromethyl)-3-methyl-piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound can be used as a probe to study the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Wirkmechanismus
The mechanism of action of 3-(Fluoromethyl)-3-methyl-piperidine involves its interaction with specific molecular targets. The presence of the fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-piperidine: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
3-(Chloromethyl)-3-methyl-piperidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and biological activity.
3-(Bromomethyl)-3-methyl-piperidine: Contains a bromomethyl group, which also alters its properties compared to the fluoromethyl derivative.
Uniqueness
3-(Fluoromethyl)-3-methyl-piperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H14FN |
|---|---|
Molekulargewicht |
131.19 g/mol |
IUPAC-Name |
3-(fluoromethyl)-3-methylpiperidine |
InChI |
InChI=1S/C7H14FN/c1-7(5-8)3-2-4-9-6-7/h9H,2-6H2,1H3 |
InChI-Schlüssel |
NUGOPKOJSFUYES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCNC1)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



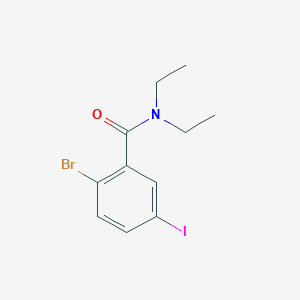

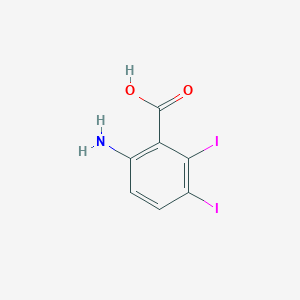
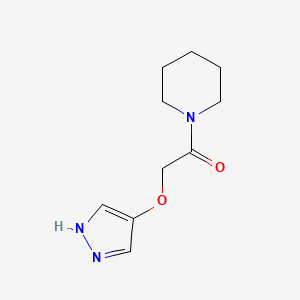

![n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B14770948.png)

